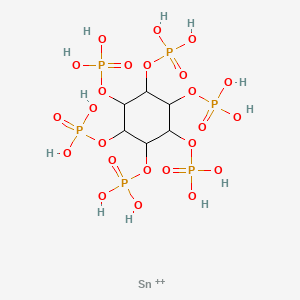
1-Phenyl-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,4-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine family, which is known for its significant role in medicinal chemistry. Dihydropyridines are widely recognized for their biological activities, particularly as calcium channel blockers.
Métodos De Preparación
The synthesis of 1-Phenyl-1,4-dihydropyridine-3-carboxamide typically involves the Hantzsch synthesis mechanism. This method proceeds by the cyclo-condensation of an arylaldehyde, a beta-ketoester, and ammonia, either in acetic acid or under reflux in alcohols for extended reaction periods . Another approach involves the reduction of pyridinium ions, which can yield substituted dihydropyridines . Industrial production methods often focus on optimizing yields and purity through scalable and efficient methodologies .
Análisis De Reacciones Químicas
1-Phenyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the dihydropyridine core.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridines .
Aplicaciones Científicas De Investigación
1-Phenyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Its structural similarity to nicotinamide adenine dinucleotide (NADH) makes it useful in studying redox reactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other dihydropyridine calcium channel blockers, which are widely used in the treatment of hypertension and angina .
Comparación Con Compuestos Similares
1-Phenyl-1,4-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties . For example:
Nifedipine: Known for its rapid onset of action and short duration, making it suitable for acute management of hypertension.
Amlodipine: Characterized by its long half-life, providing sustained blood pressure control with once-daily dosing.
The uniqueness of this compound lies in its specific substituents, which can be tailored to enhance its biological activity and selectivity .
Propiedades
Número CAS |
58971-05-4 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-phenyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-4,6-9H,5H2,(H2,13,15) |
Clave InChI |
XBKIDSNNBHCFMZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN(C=C1C(=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


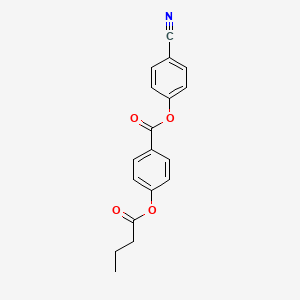
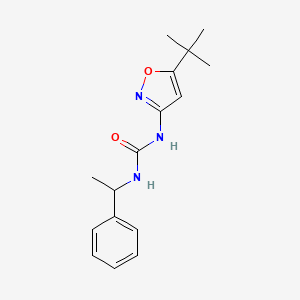
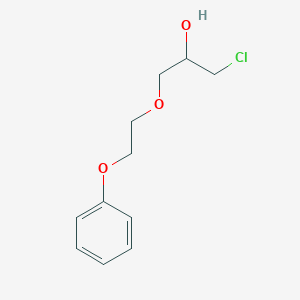
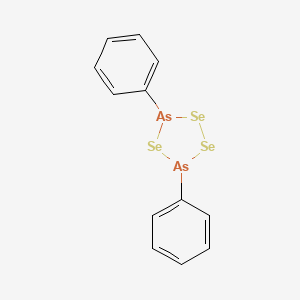
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
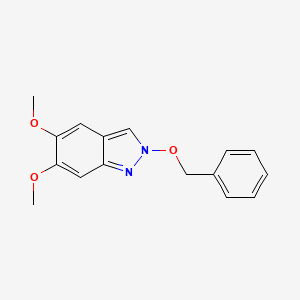

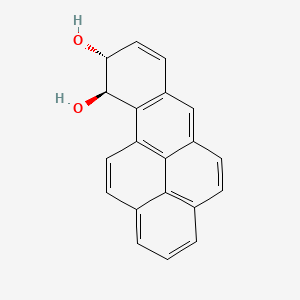

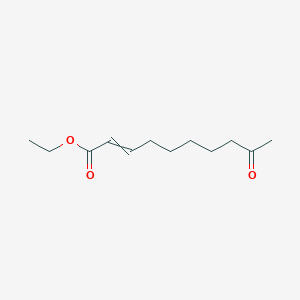
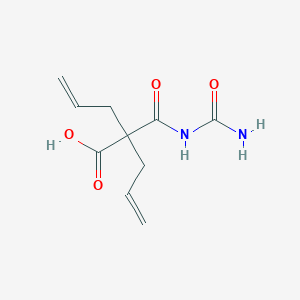
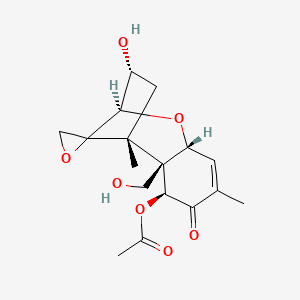
![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
